molecular formula C8H9ClN2O B1364400 3-Chloro-4-methylbenzhydrazide CAS No. 72198-84-6

3-Chloro-4-methylbenzhydrazide

Cat. No.: B1364400
CAS No.: 72198-84-6
M. Wt: 184.62 g/mol
InChI Key: OHBMRZPOTYXXSN-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzhydrazide is a chemical compound with the molecular formula C8H9ClN2O . It is also known by other names such as 3-chloro-4-methylbenzohydrazide and Benzoic acid, 3-chloro-4-methyl-, hydrazide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a methyl group, and a hydrazide group . The InChI string representation of its structure is InChI=1S/C8H9ClN2O/c1-5-2-3-6 (4-7 (5)9)8 (12)11-10/h2-4H,10H2,1H3, (H,11,12) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 184.62 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 184.0403406 g/mol . The topological polar surface area is 55.1 Ų . It has a heavy atom count of 12 .

Scientific Research Applications

Mesogenic Properties in Organic Compounds

Prajapati and Modi (2010) explored the synthesis of rod-shaped 4-methylbenzoic acid-N′-(4′-n-alkoxybenzoyl) hydrazide and its cyclization to bent-shaped mesogenic oxadiazoles and thiadiazoles. These compounds, including those derived from 4-methylbenzhydrazide, were found to exhibit enantiotropic nematic mesophases, contributing to the understanding of mesomorphic properties in related organic compounds (Prajapati & Modi, 2010).

Synthesis of Novel Heterocyclic Compounds

Bekircan, Ülker, and Menteşe (2015) utilized a derivative of 3-Chloro-4-methylbenzhydrazide in the synthesis of novel heterocyclic compounds, demonstrating the versatility of this chemical in creating biologically active molecules. This research contributes to the field of medicinal chemistry and the development of new therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).

Structural Analysis of Organic Compounds

Yamamoto et al. (1987) conducted structural analysis of compounds like 3-chloro-ONN-4′-methylazoxybenzene, contributing to a deeper understanding of the molecular structures and reactivity of similar organic compounds. This research is crucial for the development of new chemical entities in various fields of chemistry (Yamamoto et al., 1987).

Antimicrobial Activity of Derivatives

Paruch et al. (2020) investigated the synthesis and biological activity of 1,3,4-oxadiazole derivatives derived from 3-methyl-4-nitrobenzhydrazide. This study highlights the antimicrobial potential of compounds related to this compound, showcasing its relevance in the development of new antimicrobial agents (Paruch et al., 2020).

Safety and Hazards

3-Chloro-4-methylbenzhydrazide is labeled as an irritant . Always handle it with appropriate safety measures, including wearing safety goggles and ensuring adequate ventilation .

Properties

IUPAC Name

3-chloro-4-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBMRZPOTYXXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392517
Record name 3-Chloro-4-methylbenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72198-84-6
Record name Benzoic acid, 3-chloro-4-methyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72198-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-methylbenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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